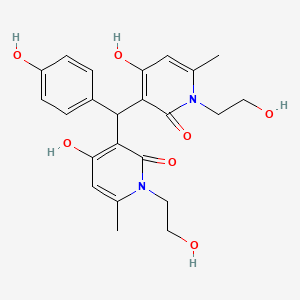
3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C23H26N2O7 and its molecular weight is 442.468. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Organic Coordination Polymers
- Photoluminescent Properties : Metal-organic coordination polymers incorporating similar compounds exhibit strong luminescent emission, suggesting potential applications as optical materials (Zang et al., 2009).
Flexible Multicarboxylate Ligands-Based Compounds
- Antiferromagnetic Coupling and Photoluminescence : Compounds based on similar chemical structures show antiferromagnetic coupling and exhibit violet emissions in the solid state, indicating potential applications in magnetic and optical devices (Pan et al., 2008).
Polyethers and Copolyethers
- Hexagonal Columnar Mesophase : Polyethers based on similar chemical structures display a hexagonal columnar mesophase, offering potential for applications in high-temperature materials (Percec et al., 1992).
Bimetallic Ruthenium(II) Diimine Complexes
- Redox and Photophysical Properties : These complexes, related to the queried compound, show unique luminescent and transient absorbance spectra, suggesting applications in photochemical and photophysical studies (Baba et al., 1995).
Novel Complexes with Biphenyl-tetracarboxylate
- Metal–Organic Frameworks (MOFs) : These frameworks, utilizing similar structures, form in various dimensions (1D, 2D, 3D) and show significance in the design and synthesis of MOFs (Sun et al., 2010).
Rotational Isomerism in Organic Compounds
- Rotamer Ratios and Rotation Barriers : Studies on compounds with a similar structural motif provide insights into the equilibrium of rotamers and rotation barriers, essential for understanding the dynamic behavior of organic molecules (Lomas & Cordier, 2003).
Synthesis of Comb-like Polyphenylenes
- Polymer Characterization : The synthesis and characterization of polymers using similar compounds contribute to the development of materials with unique optical and thermal properties (Cianga & Yagcı, 2002).
Synthesis of Heterocycles
- Regiospecific Synthesis : The use of similar compounds in the synthesis of various heterocycles with masked aldehyde functionality opens new pathways in organic synthesis and pharmaceutical applications (Mahata et al., 2003).
properties
IUPAC Name |
4-hydroxy-1-(2-hydroxyethyl)-3-[[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-hydroxyphenyl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-13-11-17(29)20(22(31)24(13)7-9-26)19(15-3-5-16(28)6-4-15)21-18(30)12-14(2)25(8-10-27)23(21)32/h3-6,11-12,19,26-30H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFDEBHLGHCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCO)C(C2=CC=C(C=C2)O)C3=C(C=C(N(C3=O)CCO)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine](/img/structure/B2912910.png)
![7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2912911.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2912912.png)
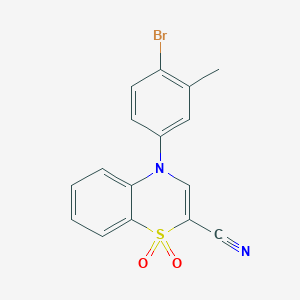
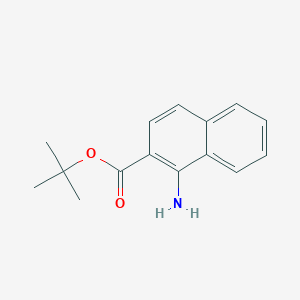
![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)
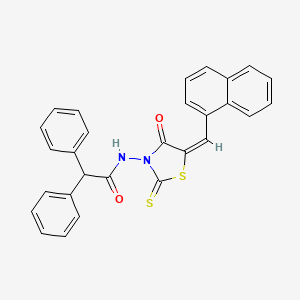
![Bicyclo[3.2.2]nonane-1,5-diyldimethanol](/img/structure/B2912922.png)

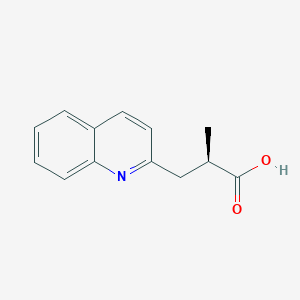
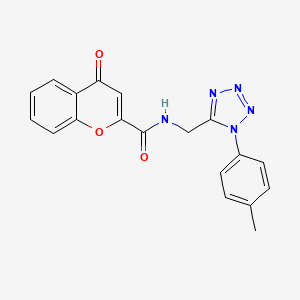
![4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2912928.png)
![2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2912932.png)
![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)